5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a methoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For the specific compound , the synthesis might involve:
Preparation of the 5-chlorothiophene-2-yl derivative: This can be achieved through electrophilic substitution reactions where a chlorine atom is introduced to the thiophene ring.
Attachment of the methoxyethyl group: This step can involve nucleophilic substitution reactions where a methoxyethyl group is introduced to the thiophene ring.
Formation of the sulfamoyl group: This can be done through sulfonation reactions where a sulfamoyl group is attached to the thiophene derivative.
Coupling with 2-methoxybenzamide: The final step involves coupling the modified thiophene derivative with 2-methoxybenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfamoyl group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.
Scientific Research Applications
5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Medicine: Due to its structural features, it may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The thiophene ring and the sulfamoyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
Uniqueness
5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological and material properties. The presence of both a methoxy group and a sulfamoyl group on the thiophene ring can enhance its interaction with biological targets and its stability under various conditions.
Properties
IUPAC Name |
5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-22-11-4-3-9(7-10(11)15(17)19)25(20,21)18-8-12(23-2)13-5-6-14(16)24-13/h3-7,12,18H,8H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBWELATGPYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.